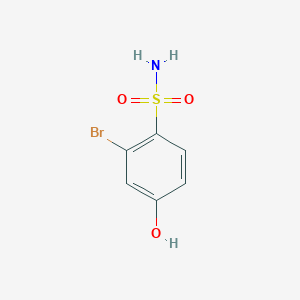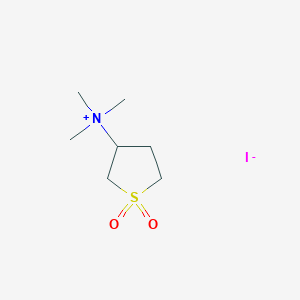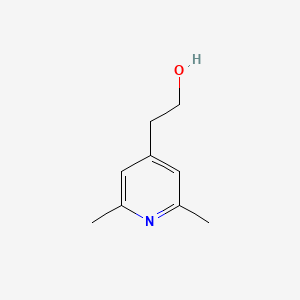
2-Quinazolineacetamide, 4-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinazolineacetamide, 4-amino- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2-Quinazolineacetamide, 4-amino- consists of a quinazoline ring system with an acetamide group and an amino group at the 4-position, making it a versatile scaffold for drug development and other applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Quinazolineacetamide, 4-amino- typically begins with anthranilic acid and formamide.
Cyclization: The initial step involves the cyclization of anthranilic acid with formamide to form the quinazoline core.
Acetamide Introduction: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Amino Group Addition: The amino group at the 4-position can be introduced via nitration followed by reduction or through direct amination using suitable amines under catalytic conditions.
Industrial Production Methods: Industrial production of 2-Quinazolineacetamide, 4-amino- often involves optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: 2-Quinazolineacetamide, 4-amino- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic or basic conditions.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Quinazolineacetamide, 4-amino- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Quinazolineacetamide, 4-amino- involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor-mediated actions, it can act as an agonist or antagonist, influencing cellular responses. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Lacks the acetamide group but has similar biological activities.
2-Quinazolinone: Contains a carbonyl group at the 2-position instead of an acetamide group.
Uniqueness: 2-Quinazolineacetamide, 4-amino- is unique due to the presence of both the acetamide and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse modifications and interactions, making it a valuable compound in drug discovery and other research areas.
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(4-aminoquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c11-8(15)5-9-13-7-4-2-1-3-6(7)10(12)14-9/h1-4H,5H2,(H2,11,15)(H2,12,13,14) |
InChI-Schlüssel |
ZXUGIFJJRKNETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)






![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)



